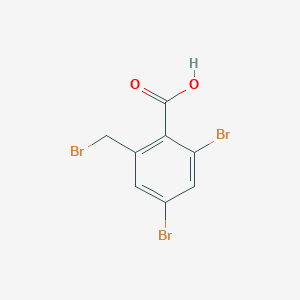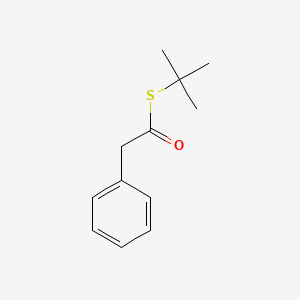![molecular formula C14H19NO2 B14587711 4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol CAS No. 61098-56-4](/img/structure/B14587711.png)
4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol is a complex organic compound that features a bicyclic structure with a nitrogen atom and a benzene ring substituted with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol typically involves the construction of the 6-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the stereoselective reduction of bicyclic ketones . The benzene-1,2-diol moiety can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The bicyclic ketone can be reduced to form the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted benzene derivatives from substitution reactions.
科学研究应用
4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s structural similarity to bioactive alkaloids makes it a valuable tool in studying biological pathways and receptor interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the development of novel materials and catalysts.
作用机制
The mechanism of action of 4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure provides rigidity, which enhances its binding affinity and selectivity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares the bicyclic structure but lacks the benzene-1,2-diol moiety.
8-Azabicyclo[3.2.1]octan-3-ol: Similar in structure but with a hydroxyl group on the bicyclic ring instead of the benzene ring.
Uniqueness
4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol is unique due to the presence of both the bicyclic structure and the benzene-1,2-diol moiety, which confer distinct chemical and biological properties
属性
CAS 编号 |
61098-56-4 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
4-(6-methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H19NO2/c1-15-9-14(6-2-3-11(15)8-14)10-4-5-12(16)13(17)7-10/h4-5,7,11,16-17H,2-3,6,8-9H2,1H3 |
InChI 键 |
WNESYXCDRGYJIP-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2(CCCC1C2)C3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


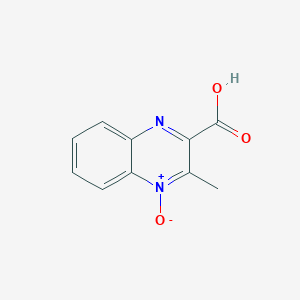
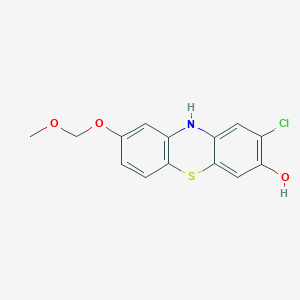
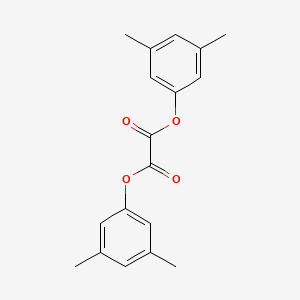
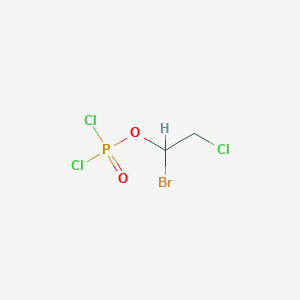
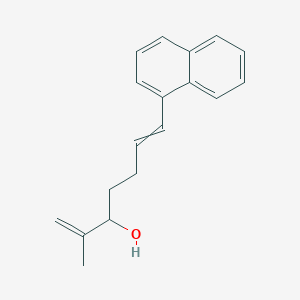
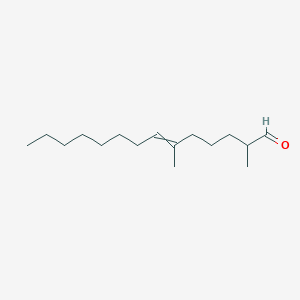
![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)
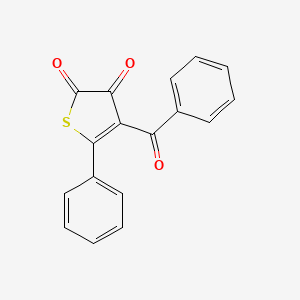
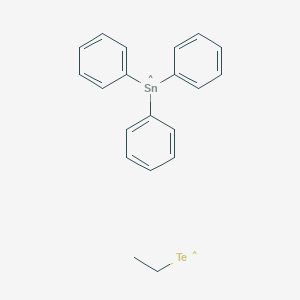

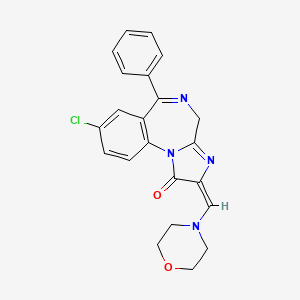
![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
